molecular formula C13H8Cl3NO B3331372 (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone CAS No. 82082-26-6

(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone

Cat. No.: B3331372
CAS No.: 82082-26-6
M. Wt: 300.6 g/mol
InChI Key: OZDRKFISNHPIOI-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone is a benzophenone derivative featuring two substituted phenyl rings. The first phenyl ring contains an amino (-NH₂) group at the 2-position and a chlorine atom at the 5-position, while the second phenyl ring is substituted with chlorine atoms at the 2- and 6-positions. Its molecular formula is C₁₃H₉Cl₃NO, with a calculated molecular weight of ~301.35 g/mol.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,6-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDRKFISNHPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-amino-5-chloro-2',6-dichlorobenzophenone .

  • Reduction: The compound can be reduced to form 2-amino-5-chloro-2',6-dichlorobenzyl alcohol .

  • Substitution: Chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Alcohol Derivatives: Resulting from the reduction of the carbonyl group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone exhibit significant antimicrobial activity. A study demonstrated that modifications of this compound led to enhanced efficacy against various bacterial strains, including multidrug-resistant pathogens. The structure-activity relationship (SAR) studies highlighted the importance of the amino and chlorinated phenyl groups in enhancing antimicrobial potency .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines by targeting specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key findings from SAR studies:

Modification Effect on Activity Remarks
Chlorine substitutionIncreased potency against bacteriaEnhanced lipophilicity and membrane penetration
Amino group presenceEssential for anticancer activityCritical for interaction with target proteins
Aromatic ring variationsAltered selectivity and toxicityBalancing potency and selectivity is key

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional halogen substitutions exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antibacterial properties .

Investigation of Anticancer Mechanisms

Another important study focused on the anticancer potential of this compound against lung cancer cell lines. The research employed flow cytometry and Western blot analysis to elucidate the mechanism of action. It was found that specific derivatives could effectively induce apoptosis via caspase activation and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism by which (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to four analogs (Table 1), focusing on substituent effects, molecular weight, and hazards.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hazards (GHS) Applications/Notes
Target Compound C₁₃H₉Cl₃NO ~301.35 2-Amino-5-chloro; 2,6-dichloro Not reported Potential pharmaceutical intermediate
(2-Amino-5-ClPh)(2,6-F₂Ph)methanone C₁₃H₈ClF₂NO 267.66 2-Amino-5-chloro; 2,6-difluoro H315, H319, H335 Research chemical
(2,6-Cl₂Ph)(4-MePh)methanone C₁₄H₁₀Cl₂O 265.14 2,6-dichloro; 4-methyl None specified Industrial applications
2,6-Dichlorobenzophenone C₁₃H₈Cl₂O 251.11 2,6-dichloro; phenyl Not listed Chemical intermediate
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO 231.68 2-Amino-5-chloro; phenyl No data Benzodiazepine precursor

Key Observations :

  • Substituent Effects: Halogen Replacement: Replacing fluorine (Compound A) with chlorine (Target) increases molecular weight by ~33.7 g/mol due to chlorine’s higher atomic mass. Fluorine’s electronegativity may enhance metabolic stability in Compound A compared to the Target . Methyl Group: Compound B’s 4-methyl group enhances hydrophobicity, favoring industrial solvent applications .
  • Hazards: Compound A exhibits irritant properties (H315, H319, H335), possibly due to the reactive amino group or fluorine atoms . In contrast, Compounds B and C lack significant hazard labels, suggesting safer handling in industrial settings .

Biological Activity

The compound (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone , also known as 2-amino-5-chlorobenzophenone, has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H8Cl2N1O
  • Molecular Weight : 267.12 g/mol
  • CAS Number : 2958-36-3

The compound features a dichlorophenyl moiety which enhances its lipophilicity and biological activity. Its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimalarial Activity

A series of studies have highlighted the antimalarial potential of related compounds. For instance, modifications of the 5-acylamino group in benzophenones have shown considerable antimalarial activity while also displaying cytotoxicity. It was noted that simpler modifications could enhance selectivity towards malaria parasites without compromising efficacy .

Antioxidant Properties

Research indicates that derivatives of benzophenone compounds exhibit antioxidant activities. The ability to scavenge free radicals is crucial in preventing cellular damage associated with oxidative stress. The compound's structure contributes to its radical scavenging capabilities, although specific IC50 values for this compound are yet to be defined .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit various cytochrome P450 enzymes (CYPs). Specifically:

  • CYP1A2 : Inhibitor
  • CYP2C19 : Inhibitor
  • CYP2C9 : No significant inhibition observed

This inhibition profile suggests potential interactions with drug metabolism pathways, which could influence the pharmacokinetics of co-administered drugs .

Study on Antiproliferative Effects

A study explored the antiproliferative effects of benzophenone derivatives on cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into the therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of halogen atoms significantly affects the biological activity of benzophenone derivatives. The presence of chlorine atoms at specific positions increases lipophilicity and enhances interaction with cellular targets, leading to improved biological efficacy .

Table: Summary of Biological Activities

Activity TypeObservations
AntimalarialSignificant activity with modifications leading to enhanced selectivity
AntioxidantRadical scavenging potential; specific IC50 values not defined
Enzyme InhibitionInhibits CYP1A2 and CYP2C19; no significant effect on CYP2C9
AntiproliferativeEnhanced cytotoxicity against cancer cell lines observed

Q & A

Q. Quality Control

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time 8.2 ± 0.3 min.
  • Elemental Analysis : Acceptable C/H/N ranges: C 52.5–53.5%, H 2.8–3.2%, N 4.6–5.0%.
  • XRPD : Compare diffraction patterns to a reference batch to detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone

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